

An In-Depth Technical Guide to Fenpiverinium Bromide (CAS 125-60-0)

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Compound of Interest

Compound Name: *Fenpiverinium*

Cat. No.: *B1207433*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium bromide (CAS No. 125-60-0) is a quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties. This technical guide provides a comprehensive overview of its chemical characteristics, mechanism of action, synthesis, and analytical methods. It is intended to serve as a core resource for researchers and professionals involved in drug discovery and development. The document details its primary function as a competitive antagonist of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype, leading to the relaxation of smooth muscle. This guide summarizes available quantitative data, outlines experimental protocols, and presents visualizations of its signaling pathway and synthetic route to facilitate a deeper understanding of its pharmacological profile.

Chemical and Physical Properties

Fenpiverinium bromide is a synthetic compound with a well-defined chemical structure and distinct physical properties.

Property	Value	Source(s)
CAS Number	125-60-0	[1][2]
Molecular Formula	C22H29BrN2O	[1]
Molecular Weight	417.4 g/mol	[1]
IUPAC Name	1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide	[1]
Synonyms	Fenpipramide methobromide, Resantin	[1]
Appearance	White Solid	[1]
Melting Point	213-217 °C	[1]
Solubility	Slightly soluble in Methanol and Water (with heating)	[1]

Mechanism of Action

Fenpiverinium bromide exerts its therapeutic effects primarily through its action on the cholinergic nervous system.

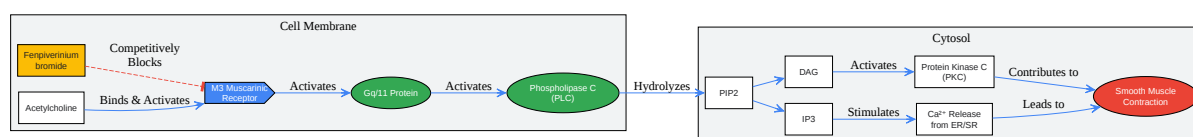
Muscarinic Receptor Antagonism

The principal mechanism of action of **Fenpiverinium** bromide is the competitive antagonism of acetylcholine at muscarinic receptors.[1] It shows a particular affinity for the M3 subtype, which is predominantly located on smooth muscle cells.[1] By blocking the binding of acetylcholine to these receptors, **Fenpiverinium** bromide inhibits the downstream signaling pathways that lead to smooth muscle contraction.[1]

Signaling Pathway

The antagonism of M3 receptors by **Fenpiverinium** bromide disrupts the Gq/11 protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of the second messengers inositol trisphosphate (IP3) and

diacylglycerol (DAG).[1] The absence of IP3-mediated calcium release from intracellular stores and DAG-activated protein kinase C ultimately leads to the relaxation of smooth muscle.[1]



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Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by **Fenpiverinium** Bromide.

Pharmacokinetics

Limited pharmacokinetic data for **Fenpiverinium** bromide is available from a clinical study involving a combination product (Neospastil) containing ketorolac tromethamine, pitofenone hydrochloride, and **fenpiverinium** bromide. The study was conducted in 18 healthy volunteers after a single oral administration.

Parameter	Fenpiverinium Bromide	Source(s)
Cmax (Maximum Plasma Concentration)	0.13 ± 0.05 ng/mL	
Tmax (Time to Maximum Concentration)	0.50 h (median)	

Data from a single oral dose of a combination tablet containing 0.1 mg of **fenpiverinium** bromide.

Synthesis

A common synthetic route to **Fenpiverinium** bromide involves a two-step process starting from diphenylpiperidine ethyl acetonitrile.

Synthesis Workflow



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Caption: Synthetic workflow for **Fenpiverinium** bromide.

Experimental Protocol: Synthesis

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile

- Heat a mixture of 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of potassium hydroxide (KOH), 70 ml of ethanol, and 2 ml of water to reflux for 6 hours.
- Upon cooling, white crystals of diphenylpiperidine ethyl acetamide will precipitate.
- Filter the crystals and wash them with water until the filtrate is neutral.
- Dry the product. The reported yield is 15 g with a melting point of 186-187°C.[3]
- Recrystallize the product from ethanol for further purification.[3]

Step 2: Quaternization to **Fenpiverinium** Bromide

- Mix 10 g of the diphenylpiperidine ethyl acetamide with 42 g of a 17% solution of methyl bromide in benzene and 60 ml of isopropanol.
- Heat the mixture to reflux on a steam bath for 30 minutes.
- Distill the solvent in a vacuum to dryness.
- Dissolve the residue in 100 ml of water. The resulting solution may be turbid.

- Filter the solution through charcoal to clarify.
- Distill the clear filtrate to dryness to obtain **Fenpiverinium** bromide. The product is slightly soluble in water and forms a neutral solution.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of **Fenpiverinium** bromide in pharmaceutical formulations.

RP-HPLC Method for Simultaneous Estimation with Pitofenone HCl

This method allows for the simultaneous determination of **Fenpiverinium** bromide and Pitofenone hydrochloride.

Parameter	Condition
Column	Thermo Kromasil C18
Mobile Phase	Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)
Flow Rate	1 ml/min
Detection Wavelength	220 nm
Retention Time (Fenpiverinium bromide)	3.77 min
Linearity Range (Fenpiverinium bromide)	1.2-2.8 µg/ml
LOD (Fenpiverinium bromide)	0.0654 µg/ml
LOQ (Fenpiverinium bromide)	0.1982 µg/ml

Experimental Protocol: RP-HPLC Analysis

Preparation of Mobile Phase:

- Prepare a diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 with orthophosphoric acid.

- Mix the buffer with acetonitrile in a 55:45 (v/v) ratio.
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Preparation of Standard Solution:

- Accurately weigh and dissolve 10 mg of **Fenpiverinium** bromide working standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL.
- From the stock solution, prepare working standard solutions within the linearity range (1.2-2.8 µg/ml) by dilution with the mobile phase.

Sample Preparation (from a combination tablet):

- Weigh and finely powder a sufficient number of tablets.
- Transfer a quantity of the powder equivalent to a known amount of the active ingredients into a volumetric flask.
- Add a suitable volume of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution before injection.

Chromatographic Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions.
- Record the chromatograms and measure the peak areas.
- Calculate the concentration of **Fenpiverinium** bromide in the sample by comparing its peak area with that of the standard.

Preclinical and Clinical Overview

Fenpiverinium bromide is clinically used, often in combination with other drugs such as pitofenone (a musculotropic antispasmodic) and non-steroidal anti-inflammatory drugs (NSAIDs), for the treatment of pain and spasms in smooth muscles of the gastrointestinal and urogenital tracts.[1] The combination of a neurotropic antispasmodic like **Fenpiverinium** bromide and a musculotropic agent provides a synergistic effect by targeting both the nerve impulses initiating the spasm and the muscle tissue itself.

While extensive quantitative preclinical data on the specific binding affinities (K_i values) and in vivo efficacy (ED_{50} values) of **Fenpiverinium** bromide alone are not readily available in the public domain, its established clinical use underscores its therapeutic relevance. Further research is warranted to fully characterize its pharmacological profile, including its selectivity for different muscarinic receptor subtypes and its efficacy in various preclinical models of smooth muscle hypermotility.

Conclusion

Fenpiverinium bromide is a well-established quaternary ammonium anticholinergic agent with a primary mechanism of action involving the competitive antagonism of M3 muscarinic receptors. This action leads to smooth muscle relaxation, making it effective in the treatment of spasmodic conditions. This technical guide has consolidated the available information on its chemical properties, mechanism of action, synthesis, and analytical methods. While there is a need for more detailed quantitative pharmacological data, this document provides a solid foundation for researchers and drug development professionals working with this compound. The provided experimental protocols and visualizations aim to facilitate further investigation and application of **Fenpiverinium** bromide in a research and development setting.

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